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Introduction
CCD Lipid01, also known as LP01, is a biodegradable ionizable cationic lipid that has

emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of

various nucleic acid payloads, including mRNA, siRNA, and sgRNA/Cas9 complexes.[1][2][3]

Its unique chemical structure allows for efficient encapsulation of genetic material and

facilitates endosomal escape, a critical step for successful intracellular delivery.[4] Notably,

LNPs formulated with CCD Lipid01 have demonstrated robust and persistent in vivo genome

editing capabilities.[2] This document provides a comprehensive overview of the

characterization of CCD Lipid01 nanoparticles, along with detailed protocols for their

formulation, in vitro transfection, and cytotoxicity assessment.

Physicochemical Characterization of CCD Lipid01
Nanoparticles
The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo

performance, including circulation time, biodistribution, and cellular uptake. Nanoparticles

formulated with CCD Lipid01 typically exhibit characteristics suitable for systemic

administration and efficient cellular delivery.

Table 1: Physicochemical Properties of CCD Lipid01 Nanoparticles
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Parameter Typical Value Method of Analysis

Particle Size (Z-average) 70 - 100 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential
Near-neutral at physiological

pH

Electrophoretic Light

Scattering (ELS)

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

pKa ~6.1 TNS Assay

Note: The specific values can vary depending on the exact lipid composition, payload, and

formulation process.

Experimental Protocols
Formulation of CCD Lipid01 Nanoparticles (Microfluidic
Mixing)
This protocol describes the formulation of CCD Lipid01 nanoparticles encapsulating mRNA

using a microfluidic mixing device. This method allows for rapid and reproducible production of

uniform nanoparticles.

Materials:

CCD Lipid01 (LP01) (CAS: 1799316-64-5)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

mRNA (e.g., encoding a reporter protein like Luciferase or Cas9)
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Ethanol (anhydrous)

Citrate Buffer (pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

Syringe pumps

Procedure:

Prepare Lipid Stock Solution: Dissolve CCD Lipid01, DSPC, cholesterol, and DMG-PEG

2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration

should be optimized for the specific application, typically in the range of 10-25 mM.

Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to the desired

concentration (e.g., 0.2 mg/mL).

Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's

instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer

solution into another. c. Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1). d.

Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly

of the lipid nanoparticles, encapsulating the mRNA.

Dialysis: a. Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at

4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate

molecular weight cutoff (e.g., 10 kDa).

Concentration and Sterilization: a. Concentrate the dialyzed LNP suspension to the desired

final concentration using a centrifugal filter device. b. Sterilize the final LNP formulation by

passing it through a 0.22 µm syringe filter.

Storage: Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term

storage.
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Characterization of Nanoparticle Size and Polydispersity
Procedure (using Dynamic Light Scattering - DLS):

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration

for DLS analysis.
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Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS instrument.

Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

Perform the measurement to obtain the Z-average diameter and the Polydispersity Index

(PDI).

Determination of mRNA Encapsulation Efficiency
Procedure (using RiboGreen Assay):

Prepare two sets of LNP samples.

In the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the nanoparticles and

release the encapsulated mRNA. This will measure the total mRNA.

In the second set, do not add lysis buffer. This will measure the amount of free

(unencapsulated) mRNA.

Add the RiboGreen reagent to both sets of samples and to a standard curve of known mRNA

concentrations.

Incubate in the dark for 5 minutes.

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520

nm).

Calculate the mRNA concentration in each sample using the standard curve.

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection
This protocol describes the transfection of cultured cells with CCD Lipid01 nanoparticles to

assess protein expression from the delivered mRNA.
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Materials:

Cultured mammalian cells (e.g., HEK293, HeLa)

Complete cell culture medium

CCD Lipid01-mRNA nanoparticles

96-well cell culture plates

Reporter lysis buffer and substrate (if using a reporter gene like Luciferase)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency

at the time of transfection.

Transfection: a. The following day, remove the culture medium from the cells. b. Add fresh

complete culture medium containing the desired concentration of CCD Lipid01-mRNA

nanoparticles (e.g., ranging from 10 to 500 ng of mRNA per well).

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

Assessment of Protein Expression: a. If using a fluorescent reporter (e.g., GFP), visualize

the cells under a fluorescence microscope. b. If using a luciferase reporter, lyse the cells

using a reporter lysis buffer and measure the luciferase activity using a luminometer

according to the manufacturer's protocol.
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Cytotoxicity Assay
This protocol assesses the potential toxicity of CCD Lipid01 nanoparticles on cultured cells.

Materials:

Cultured mammalian cells

Complete cell culture medium

CCD Lipid01 nanoparticles (without mRNA payload - "empty" LNPs)

96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

Procedure:

Cell Seeding: Seed cells in a 96-well plate as described in the transfection protocol.

Treatment: a. The following day, remove the culture medium. b. Add fresh medium containing

serial dilutions of the empty CCD Lipid01 nanoparticles. Include untreated cells as a

negative control and a known cytotoxic agent as a positive control.

Incubation: Incubate the cells for 24-72 hours.

Assessment of Cell Viability: a. Add the chosen cell viability reagent to each well according to

the manufacturer's instructions. b. Measure the signal (luminescence, absorbance, or

fluorescence) using a plate reader.

Data Analysis: a. Normalize the data to the untreated control cells (set to 100% viability). b.

Plot the cell viability against the nanoparticle concentration to determine the concentration at

which 50% of the cells are viable (IC50).

In Vivo Delivery and Efficacy
LNPs formulated with CCD Lipid01 have been successfully used for in vivo delivery of nucleic

acids, leading to significant protein expression and gene editing in target organs, particularly

the liver.[2] In vivo studies typically involve systemic administration (e.g., intravenous injection)

into animal models, followed by assessment of protein expression in various tissues or

measurement of target gene knockdown/editing.

Signaling and Uptake Pathway
Cationic lipid nanoparticles are generally thought to enter cells through endocytosis. The acidic

environment of the endosome protonates the ionizable lipid (like CCD Lipid01), leading to the

disruption of the endosomal membrane and the release of the nucleic acid payload into the

cytoplasm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15578899?utm_src=pdf-body
https://www.benchchem.com/product/b15578899?utm_src=pdf-body
https://www.caymanchem.com/product/37278/lp-01
https://www.benchchem.com/product/b15578899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Intracellular

CCD Lipid01 LNP

Endosome (Acidic pH)

Endocytosis

Cell Membrane

mRNA Release

Endosomal Escape
(Lipid Protonation)

Translation

Protein Expression

Click to download full resolution via product page

Conclusion
CCD Lipid01 is a versatile and effective ionizable lipid for the formulation of nanoparticles for

nucleic acid delivery. The protocols outlined in this document provide a framework for the

successful formulation, characterization, and in vitro evaluation of CCD Lipid01-based

nanoparticles. Researchers and drug developers can utilize this information to advance their

therapeutic and research applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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